![molecular formula C22H22N4O2 B2399819 2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950300-92-2](/img/structure/B2399819.png)

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential biological and pharmacological activities . They are characterized by a nitrogen-based hetero-aromatic ring structure .

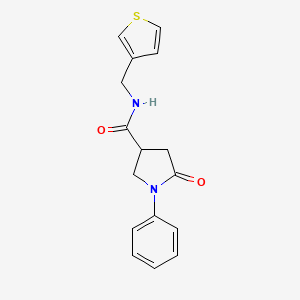

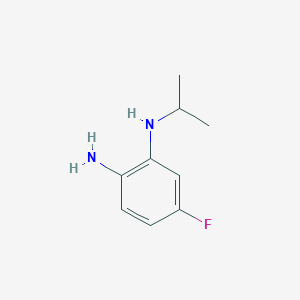

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines includes a pyrimidine ring fused with a pyrazole ring . The specific structure of “2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific functional groups present in the molecule . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. Without more detailed information on “this compound”, it’s difficult to provide a comprehensive analysis .Scientific Research Applications

Synthesis and Biological Activities

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of compounds with diverse synthetic and biological applications. Research has been focused on synthesizing various derivatives and evaluating their potential in different scientific fields, such as antimicrobial, anticancer, and other biological activities.

Synthesis Techniques : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various methods, including microwave irradiative cyclocondensation and ultrasound-assisted synthesis. These methods offer efficient pathways to generate a wide range of derivatives, which are then subjected to structural and biological activity analysis. The structural determination of these compounds employs techniques like IR, H-NMR, and mass spectroscopy, providing insights into their potential functional applications (P. P. Deohate & Kalpana A. Palaspagar, 2020; S. Kaping, P. Helissey, & J. N. Vishwakarma, 2020).

Biological Activities :

- Antimicrobial Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their antimicrobial properties, displaying significant activity against various bacterial strains. This suggests their potential use as antimicrobial agents in medical applications (H. A. El‐Wahab et al., 2015).

- Anticancer Activity : The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of interest, with studies showing their inhibitory effects on certain cancer cell lines. This highlights their potential as therapeutic agents in cancer treatment (A. Rahmouni et al., 2016).

- Antiviral and Anti-inflammatory Properties : Further research into pyrazolo[1,5-a]pyrimidine derivatives has indicated their potential in antiviral and anti-inflammatory applications. These activities provide a basis for the development of new therapeutic agents addressing various health conditions (A. Tantawy et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolines have been reported to have a broad range of biological targets . For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit protein kinases , which could lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit protein kinases , which play a crucial role in various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

The degree of lipophilicity of similar compounds, which affects their ability to diffuse into cells, has been discussed .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

The synthesis of similar compounds has been reported to be influenced by various factors, such as the presence of certain catalysts .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14-6-5-7-17(10-14)24-21-11-15(2)23-22-13-18(25-26(21)22)16-8-9-19(27-3)20(12-16)28-4/h5-13,24H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPUBCSWWQTCPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)

![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)